2-Methoxyethyl phenyl ether

Description

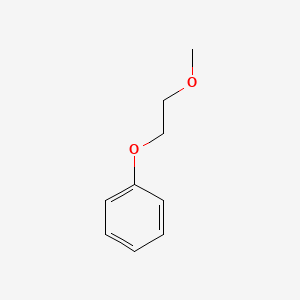

Structure

3D Structure

Properties

IUPAC Name |

2-methoxyethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-10-7-8-11-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQVEYUAIINTRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35138-81-9 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-methyl-ω-phenoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35138-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90194402 | |

| Record name | 2-Methoxyethyl phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41532-81-4 | |

| Record name | (2-Methoxyethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41532-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyethyl phenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041532814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyethyl phenyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxyethyl phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyethyl phenyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxyethyl Phenyl Ether and its Isomer, (2-Methoxyethyl)benzene

DISCLAIMER: The term "2-Methoxyethyl phenyl ether" can be ambiguous. This guide addresses the two most likely interpretations: This compound (CAS 41532-81-4) , where the methoxyethyl group is bonded to a phenoxy oxygen, and its structural isomer (2-Methoxyethyl)benzene (CAS 3558-60-9) , where the methoxyethyl group is bonded directly to the benzene ring. It is crucial for researchers to verify the correct chemical identity via its CAS number for their specific application.

This compound

IUPAC Name: 2-methoxyethoxybenzene CAS Number: 41532-81-4 Chemical Structure: C₆H₅OCH₂CH₂OCH₃

This compound is a phenyl ether, a class of molecules often utilized in pharmaceutical design as hydrogen-bond acceptors that are not hydrogen-bond donors. This property can enhance the pharmacokinetic profiles of drug candidates.[1] The phenyl ether motif is present in a variety of medications.[1]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₂ | [2][3] |

| Molecular Weight | 152.19 g/mol | [2][3] |

| Boiling Point | 218.1 °C at 760 mmHg | [4][5] |

| Density | 0.995 g/cm³ | [4][5] |

| Flash Point | 79.1 °C | [4] |

| Refractive Index | 1.486 | [4] |

| Vapor Pressure | 0.189 mmHg at 25°C | [4] |

| LogP | 1.73 | [6] |

| Appearance | Colorless liquid | [4] |

| Solubility | Soluble in many organic solvents (e.g., ethanol, ether, benzene) | [4] |

Spectral Data

-

¹H NMR Spectroscopy: Spectral data is available and can be accessed through public databases such as PubChem.[7]

-

¹³C NMR Spectroscopy: Spectral data is available and can be accessed through public databases such as PubChem.[7]

-

Mass Spectrometry: The mass spectrum is available on the NIST WebBook.[8]

-

Infrared (IR) Spectroscopy: The FTIR spectrum (capillary cell, neat) is available through PubChem.[7] Phenyl alkyl ethers typically exhibit two strong C-O stretching absorbances around 1050 cm⁻¹ and 1250 cm⁻¹.

Synthesis

A common method for the synthesis of this compound is the Williamson ether synthesis. This involves the reaction of a phenol with an alkyl halide in the presence of a base. A patented method describes the reaction of a phenol compound with 2-chloroethyl methyl ether under pressure and at elevated temperatures without a strong polar solvent.[9]

This protocol is an illustrative example based on the principles of Williamson ether synthesis for preparing 2-methoxyethoxy-benzenes.[9]

Materials:

-

Phenol

-

2-Chloroethyl methyl ether

-

Potassium carbonate (or another suitable base)

-

Anhydrous, aprotic polar solvent (e.g., DMF, acetonitrile) (Optional, for atmospheric pressure reactions)

-

Autoclave (for pressure reaction)

Procedure (High-Temperature, Pressure Method):

-

Charge a suitable autoclave with phenol, potassium carbonate (base), and an excess of 2-chloroethyl methyl ether.[9] The use of a solvent is optional but can be omitted.[9]

-

Seal the autoclave and begin stirring.

-

Heat the reaction mixture to a temperature above 95°C (e.g., 150°C). The reaction is conducted under the pressure generated at this temperature.[9]

-

Maintain the reaction at the set temperature for several hours (e.g., 10 hours) to ensure completion.[9]

-

After the reaction period, cool the autoclave to room temperature.

-

Vent any excess pressure and open the autoclave.

-

Filter the reaction mixture to remove solid inorganic salts (e.g., potassium chloride and excess potassium carbonate).

-

Wash the solids with a small amount of a suitable solvent (e.g., toluene) and combine the filtrates.

-

Work-up the filtrate by first removing the excess 2-chloroethyl methyl ether via distillation.

-

The desired product, this compound, is then isolated by fractional distillation under reduced pressure.[9]

Biological Activity and Applications

This compound has been identified as a natural product in the plant Homalomena occulta.[7] This plant is used in traditional Vietnamese medicine and has been shown to contain numerous bioactive compounds, including sesquiterpenoids with anti-inflammatory properties and extracts with significant antioxidant activity.[10][11][12][13] However, the specific biological activity of this compound has not been extensively studied. Its structural class, phenyl ethers, is significant in medicinal chemistry for improving the developability of drug candidates.[1][14]

(2-Methoxyethyl)benzene

IUPAC Name: (2-Methoxyethyl)benzene Common Name: Phenylethyl methyl ether CAS Number: 3558-60-9 Chemical Structure: C₆H₅CH₂CH₂OCH₃

This compound is a structural isomer of this compound. It belongs to the alkylbenzene class of compounds.[15] It is primarily used in the flavor and fragrance industries for its powerful, diffusive, and warm floral odor.[10]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of (2-Methoxyethyl)benzene.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O | [12][13] |

| Molecular Weight | 136.19 g/mol | [12][13] |

| Boiling Point | 185-190 °C | [1][14] |

| Density | ~0.95 g/cm³ | [1][16] |

| Flash Point | 65.56 - 80 °C | [1][16] |

| Refractive Index | 1.493 - 1.501 | [1][14] |

| Appearance | Colorless liquid | [11] |

| Odor | Sharp, rosy-green, warm floral | [10] |

| Solubility | Insoluble in water; soluble in oils and ethanol | [14] |

Spectral Data

-

¹H NMR Spectroscopy: Spectral data is available through chemical suppliers and databases like ChemicalBook.[17]

-

¹³C NMR Spectroscopy: Spectral data is available through databases like ChemicalBook.[18]

-

Mass Spectrometry: The mass spectrum is available on the NIST WebBook.[19]

-

Infrared (IR) Spectroscopy: The IR spectrum is available on the NIST WebBook.[16][17] Key absorptions for ethers are due to C-O single-bond stretching in the 1050 to 1150 cm⁻¹ range.

Synthesis

(2-Methoxyethyl)benzene can be prepared from 2-phenylethanol. A green synthesis approach utilizes dimethyl carbonate (DMC) as both a methylating agent and a solvent with a solid base catalyst.[20] A more traditional laboratory synthesis would involve the Williamson ether synthesis.

This protocol is based on the literature describing a green synthetic route.[20]

Materials:

-

2-Phenylethanol (2-PE)

-

Dimethyl carbonate (DMC)

-

Li/MgO solid base catalyst

-

High-pressure reactor equipped with a magnetic stirrer

Procedure:

-

Prepare the Li/MgO catalyst by a combustion method as described in the literature.[20]

-

Charge the high-pressure reactor with 2-phenylethanol, dimethyl carbonate (in a molar excess, e.g., 1:10.5 ratio of 2-PE to DMC), and the Li/MgO catalyst.[20]

-

Seal the reactor and begin vigorous stirring (e.g., 1000 rpm).

-

Heat the reaction mixture to the optimal temperature (e.g., 180°C) and maintain for the required reaction time (e.g., 5 hours).[20]

-

Monitor the reaction progress using Gas Chromatography (GC) analysis of withdrawn samples.

-

After the reaction reaches high conversion (e.g., 95%), cool the reactor to room temperature.

-

Recover the catalyst by filtration.

-

The product, (2-Methoxyethyl)benzene, can be purified from the reaction mixture by distillation.

Biological Activity and Applications

The primary application of (2-Methoxyethyl)benzene is in the flavor and fragrance industry.[10] There is limited specific information on its use in drug development. However, alkylbenzene derivatives are a broad class of compounds with diverse applications, including as raw materials for detergents and as solvents.[15] In medicinal chemistry, the strategic addition of alkyl groups can modulate a molecule's physicochemical properties, such as lipophilicity, which can improve pharmacokinetic parameters like absorption and metabolic stability.[21][22]

References

- 1. Phenol ether - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for (2-Methoxyethyl)benzene (HMDB0032621) [hmdb.ca]

- 3. (2-methoxyethyl)benzene | CAS#:3558-60-9 | Chemsrc [chemsrc.com]

- 4. In vitro antioxidant activity and content of bioactive compounds from Homalomena occulta | Hue University Journal of Science: Natural Science [jos.hueuni.edu.vn]

- 5. Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. This compound | C9H12O2 | CID 96375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzene, (2-methoxyethoxy)- [webbook.nist.gov]

- 9. US20010014697A1 - Process for the preparation of 2-methoxyethoxy-benzenes and novel 2-methoxyethoxy-benzyl cyanides - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]

- 12. Sesquiterpenoids from Homalomena occulta affect osteoblast proliferation, differentiation and mineralization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Further sesquiterpenoids from the rhizomes of Homalomena occulta and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. par.nsf.gov [par.nsf.gov]

- 15. Alkylbenzene - Wikipedia [en.wikipedia.org]

- 16. Benzene, (2-methoxyethyl)- [webbook.nist.gov]

- 17. (2-Methoxyethyl)benzene(3558-60-9) IR Spectrum [m.chemicalbook.com]

- 18. (2-Methoxyethyl)benzene(3558-60-9) 13C NMR spectrum [chemicalbook.com]

- 19. Benzene, (2-methoxyethyl)- [webbook.nist.gov]

- 20. ias.ac.in [ias.ac.in]

- 21. How Alkyls Influence Medicinal Chemistry Developments? [eureka.patsnap.com]

- 22. omicsonline.org [omicsonline.org]

"2-Methoxyethyl phenyl ether" structure and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxyethyl phenyl ether, a significant chemical compound with applications in various scientific fields. This document details its chemical structure, molecular formula, physicochemical properties, and key experimental protocols for its synthesis and analysis.

Core Compound Information

Structure and Molecular Formula:

This compound, a member of the glycol ethers class of compounds, is characterized by a phenyl group attached to a methoxyethyl group via an ether linkage.

The molecular formula for this compound is C₉H₁₂O₂ .[] Its structure is confirmed by its IUPAC name, 2-methoxyethoxybenzene, and its CAS registry number, 41532-81-4.[2]

Chemical Structure:

Caption: Workflow for the Williamson Ether Synthesis of this compound.

References

An In-depth Technical Guide to 2-Methoxyethyl Phenyl Ether: Identifiers and Synonyms

This guide provides essential identification information for the chemical compound 2-Methoxyethyl phenyl ether, targeting researchers, scientists, and professionals in drug development. The primary focus is on its Chemical Abstracts Service (CAS) number and associated synonyms for accurate identification and database searching.

Chemical Identification

The definitive identifier for this compound is its CAS number, a unique numerical identifier assigned by the Chemical Abstracts Service. This number is crucial for unambiguous reference in scientific literature, regulatory databases, and chemical inventories.

Data Presentation: Chemical Identifiers and Synonyms

For clarity and ease of comparison, the key identifiers for this compound are summarized in the table below. This information has been compiled from various chemical databases and supplier information.

| Identifier Type | Value | Citations |

| CAS Number | 41532-81-4 | [1][][3][4][5] |

| IUPAC Name | 2-methoxyethoxybenzene | [1] |

| Synonyms | (2-Methoxyethoxy)benzene | [1][3][5] |

| 1-Methoxy-2-phenoxyethane | [1][3][4] | |

| Benzene, (2-methoxyethoxy)- | [1][3][4] | |

| 1-Phenoxy-2-methoxyethane | [3][4] | |

| Ai3-08655 | [3][4][5] | |

| EINECS Number | 255-428-2 | [1][3][5] |

| Molecular Formula | C9H12O2 | [1][][3][4] |

| Molecular Weight | 152.19 g/mol | [1][] |

Experimental Protocols and Methodologies

Detailed experimental protocols for the synthesis, purification, or analysis of this compound are beyond the scope of this identification guide. Researchers requiring such information are encouraged to consult peer-reviewed scientific literature and established chemical synthesis databases.

Logical Relationships and Workflows

The information presented in this guide is focused on the identification of a specific chemical compound. As such, there are no signaling pathways, complex experimental workflows, or logical relationships that would necessitate visualization using Graphviz. The primary data is factual and presented in a tabular format for direct reference.

References

Spectroscopic Analysis of 2-Methoxyethyl Phenyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxyethyl phenyl ether (also known as 2-methoxyethoxybenzene), a compound of interest in various chemical research and development sectors. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound, along with the experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available, and unambiguously assigned high-resolution NMR dataset for this compound is not readily found in the searched literature, general chemical shift ranges for similar ether compounds can be referenced. Protons on a carbon adjacent to an ether oxygen typically resonate in the 3.4 to 4.5 ppm range in ¹H NMR spectra.[1][2] Carbon atoms bonded to an ether oxygen generally show signals in the 50 to 80 ppm region in ¹³C NMR spectra.[1][2]

For the isomeric compound (2-Methoxyethyl)benzene, the following ¹H NMR data has been reported, which can serve as a useful comparison for estimating the chemical shifts in this compound.

Table 1: ¹H NMR Data for (2-Methoxyethyl)benzene

| Chemical Shift (ppm) | Assignment |

| 7.27 | Aromatic protons |

| 7.20 | Aromatic protons |

| 7.19 | Aromatic protons |

| 3.58 | -O-CH₂- |

| 3.33 | -O-CH₃ |

| 2.87 | Ar-CH₂- |

Source: ChemicalBook[3]

Infrared (IR) Spectroscopy

Phenyl alkyl ethers are characterized by two strong C-O stretching absorption bands in their infrared spectra.[1][2]

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~1250 | Aryl-O stretching |

| ~1050 | Alkyl-O stretching |

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron ionization (EI) shows a characteristic fragmentation pattern.

Table 3: Mass Spectrometry Data for this compound (as Benzene, (2-methoxyethoxy)-)

| m/z | Relative Intensity (%) |

| 59 | 100.0 |

| 152 (M⁺) | 85.9 |

| 94 | 78.4 |

| 77 | 48.0 |

| 58 | 38.0 |

| 65 | 23.0 |

| 109 | 22.0 |

| 51 | 21.0 |

| 39 | 19.0 |

| 31 | 18.0 |

Source: NIST WebBook, PubChem[4]

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean NMR tube.

Data Acquisition:

-

¹H NMR: A standard proton NMR experiment is performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses the expected chemical shift range (typically 0-12 ppm).

-

¹³C NMR: A proton-decoupled ¹³C NMR experiment is typically used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are generally necessary.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a single drop of pure this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread and form a thin capillary film between the plates.

-

Ensure there are no air bubbles in the film.

Data Acquisition:

-

Obtain a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

-

Place the prepared salt plate assembly in the sample holder of the IR spectrometer.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

-

A small amount of the sample is introduced into the ion source of the mass spectrometer, where it is vaporized.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This bombardment results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺) and various fragment ions.

Data Acquisition:

-

The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector measures the abundance of each ion.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of an organic compound.

References

- 1. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 3. (2-Methoxyethyl)benzene(3558-60-9) 1H NMR spectrum [chemicalbook.com]

- 4. This compound | C9H12O2 | CID 96375 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ether Isomers of C9H12O2 for Researchers and Drug Development Professionals

Introduction: The molecular formula C9H12O2 encompasses a diverse range of ether isomers with significant potential in medicinal chemistry and drug development. These compounds, primarily substituted aromatic ethers, exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This technical guide provides a comprehensive overview of the IUPAC nomenclature, synthesis, and biological evaluation of key C9H12O2 ether isomers, with a focus on experimental protocols and quantitative data to support researchers and scientists in the field.

IUPAC Nomenclature of C9H12O2 Ether Isomers

The systematic naming of C9H12O2 ether isomers follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). For aromatic ethers, the nomenclature is primarily based on substituted phenols or as alkoxy derivatives of benzene. Below is a list of representative isomers and their IUPAC names.

Table 1: IUPAC Names of Selected C9H12O2 Ether Isomers

| Isomer Type | IUPAC Name |

| Propoxyphenols | 2-Propoxyphenol[1] |

| 3-Propoxyphenol[2] | |

| 4-Propoxyphenol | |

| Isopropoxyphenols | 2-Isopropoxyphenol (2-propan-2-yloxyphenol)[3] |

| 3-Isopropoxyphenol | |

| 4-Isopropoxyphenol | |

| Ethoxymethylphenols | 2-(Ethoxymethyl)phenol |

| 3-(Ethoxymethyl)phenol | |

| 4-(Ethoxymethyl)phenol[4] | |

| Methoxypropylphenols | 2-Methoxy-3-propylphenol |

| 2-Methoxy-4-propylphenol | |

| 2-Methoxy-5-propylphenol | |

| 2-Methoxy-6-propylphenol | |

| And other positional isomers | |

| Dimethoxyethylbenzenes | 1,2-Dimethoxy-3-ethylbenzene |

| 1,2-Dimethoxy-4-ethylbenzene | |

| And other positional isomers | |

| Trimethyl-1,3-dioxolane derivatives | 2,2,4-Trimethyl-1,3-dioxolane (cyclic ether)[5] |

| 2,4,5-Trimethyl-1,3-dioxolane (cyclic ether)[6] |

Synthesis Protocols

The synthesis of C9H12O2 ether isomers often involves the Williamson ether synthesis or Friedel-Crafts alkylation. Below are detailed protocols for the synthesis of representative compounds.

Synthesis of 2-Isopropoxyphenol

Reaction: Catechol is reacted with an isopropyl halide (e.g., isopropyl bromide) in the presence of a base and a phase transfer catalyst.

Experimental Protocol:

-

A mixture of catechol, potassium carbonate, butanone, and a phase transfer catalyst is brought to reflux.

-

Isopropyl bromide is added dropwise to the refluxing mixture.

-

The reaction is continued at reflux for a specified period (e.g., 8-32 hours).

-

A significant portion of the butanone (approximately 85%) is removed by distillation.

-

Sufficient water is added to dissolve the solid salts, and the aqueous phase is extracted with benzene.

-

The organic extract is then treated with a dilute sodium hydroxide solution.

-

The resulting aqueous layer is neutralized with dilute hydrochloric acid and re-extracted with benzene.

-

The final benzene extract is dried over anhydrous calcium chloride.

-

Benzene is removed by evaporation.

-

The crude product is purified by distillation under reduced pressure, collecting the fraction at 100-102°C/1.46kPa. A yield of over 60% can be achieved with a 32-hour reflux time.[6]

Biological Activity and Signaling Pathways

Phenolic ethers, including various isomers of C9H12O2, are known to possess significant anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway and the cyclooxygenase (COX) enzymes.

Anti-inflammatory Mechanism of Action

Many phenolic compounds exert their anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes. Additionally, the inhibition of COX-2, an enzyme responsible for the synthesis of prostaglandins during inflammation, is another important mechanism.

Below is a diagram illustrating the general workflow for assessing the anti-inflammatory activity of a C9H12O2 ether isomer by investigating its effect on the NF-κB signaling pathway.

Caption: Workflow for NF-κB activation assessment.

Detailed Experimental Protocols for Biological Assays

NF-κB Activation Assay (Western Blot for p65 Translocation): This assay quantitatively measures the activation of NF-κB by detecting the translocation of the p65 subunit from the cytoplasm to the nucleus.[7]

-

Cell Culture and Treatment: Plate cells (e.g., HeLa or RAW 264.7 macrophages) and allow them to adhere overnight. Treat the cells with the C9H12O2 ether isomer for a predetermined time, followed by stimulation with an NF-κB activator like TNF-α or LPS.

-

Nuclear and Cytoplasmic Fractionation: After treatment, harvest the cells and perform cellular fractionation to separate the cytoplasmic and nuclear proteins using a commercial kit or a standard laboratory protocol.

-

Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Use loading controls (e.g., β-actin for cytoplasmic fraction and Lamin B1 for nuclear fraction) to normalize the results.

-

Cyclooxygenase (COX-2) Inhibition Assay: This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

-

Reagent Preparation: Prepare the reaction buffer, heme, and the COX-2 enzyme solution.

-

Inhibitor and Enzyme Incubation: In a 96-well plate, add the reaction buffer, heme, and the C9H12O2 ether isomer (test inhibitor) at various concentrations. Add the COX-2 enzyme to each well. For a control, a known COX-2 inhibitor (e.g., celecoxib) is used. A set of wells with the enzyme but no inhibitor serves as the 100% activity control.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate) to all wells.

-

Detection: The peroxidase activity of COX is monitored colorimetrically by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm, or fluorometrically.[1]

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.

Quantitative Data

The biological activity of C9H12O2 ether isomers can be quantified and compared using metrics such as the half-maximal inhibitory concentration (IC50). While specific comparative data for a wide range of C9H12O2 isomers is an area of ongoing research, data from related methoxyphenolic compounds demonstrate their potential anti-inflammatory efficacy.

Table 2: Anti-inflammatory Activity of Selected Methoxyphenols

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Diapocynin | Inhibition of TNF-α induced cytokine expression | Human airway cells | 20.3 | [8] |

| 2-Methoxyhydroquinone | Inhibition of TNF-α induced cytokine expression | Human airway cells | 64.3 | [8] |

| Apocynin | Inhibition of TNF-α induced cytokine expression | Human airway cells | 146.6 | [8] |

| 4-Amino-2-methoxyphenol | Inhibition of TNF-α induced cytokine expression | Human airway cells | 410 | [8] |

This data suggests that the nature and position of substituents on the methoxyphenol scaffold significantly influence the anti-inflammatory potency.

Signaling Pathway Visualization

The inhibition of the NF-κB signaling pathway is a key mechanism for the anti-inflammatory action of many phenolic compounds. The following diagram, generated using Graphviz, illustrates the canonical NF-κB signaling cascade and the potential point of intervention for a C9H12O2 ether inhibitor.

Caption: NF-κB pathway and potential inhibition.

References

- 1. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 2. m.youtube.com [m.youtube.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. search.library.ucr.edu [search.library.ucr.edu]

- 6. Nf-kappa B : methods and protocols in SearchWorks catalog [searchworks.stanford.edu]

- 7. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]

- 8. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Methoxyethyl phenyl ether in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methoxyethyl phenyl ether. Due to a lack of specific quantitative data in publicly available literature, this document focuses on qualitative solubility and provides a generalized, robust experimental protocol for its quantitative determination.

Introduction to this compound

This compound is an organic compound with the chemical formula C₉H₁₂O₂. It is a colorless liquid with an ether-like odor. Structurally, it consists of a phenyl group bonded to a 2-methoxyethyl group through an ether linkage. This compound finds applications as a solvent and as an intermediate in organic synthesis. Understanding its solubility in various organic solvents is crucial for its effective use in research and industrial applications, including reaction chemistry, purification processes, and formulation development.

Solubility of this compound

Currently, there is a notable absence of specific quantitative solubility data for this compound in common organic solvents within peer-reviewed scientific literature. However, qualitative assessments indicate its solubility in several non-polar and polar aprotic solvents.

Qualitative Solubility Data

The available information regarding the solubility of this compound is summarized in the table below. It is important to note that "soluble" is a qualitative term and does not provide information on the extent of solubility.

| Solvent | Chemical Formula | Type | Reported Solubility | Citation |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | |

| Benzene | C₆H₆ | Non-polar | Soluble |

Note: The term "soluble" indicates that this compound is expected to dissolve in these solvents, but the precise concentration at which it dissolves is not specified in the available literature.

Experimental Protocol for Determining Quantitative Solubility

To address the gap in quantitative data, the following section outlines a detailed experimental protocol for determining the solubility of this compound in various organic solvents. This method is adapted from established general procedures for solubility determination of organic compounds.

Materials and Apparatus

-

Solute: this compound (high purity, >98%)

-

Solvents: A range of common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade or higher.

-

Apparatus:

-

Analytical balance (readable to ±0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Constant temperature bath or incubator

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Syringes and syringe filters (0.45 µm pore size, solvent-compatible)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a UV detector (HPLC-UV)

-

Experimental Procedure

The following procedure outlines the isothermal equilibrium method for determining solubility.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount will depend on the expected solubility but should be sufficient to ensure a solid or liquid phase of the solute remains after equilibration.

-

To each vial, add a known volume (e.g., 2.00 mL) of a specific organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures using a vortex mixer for an initial period (e.g., 1 minute) to facilitate dissolution.

-

Allow the solutions to equilibrate for a set period (e.g., 24 to 72 hours) with continuous stirring or periodic shaking to ensure equilibrium is reached. The required time for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2 hours) to allow any undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.

-

Record the weight of the filtered sample.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the filtered saturated sample using a suitable analytical technique (GC-FID or HPLC-UV).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the filtered saturated sample by interpolating its analytical signal on the calibration curve.

-

-

Data Presentation:

-

Express the solubility in various units such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While qualitative data suggests that this compound is soluble in common organic solvents like ethanol, diethyl ether, and benzene, a significant gap exists in the scientific literature regarding its quantitative solubility. The experimental protocol detailed in this guide provides a reliable framework for researchers to determine the precise solubility of this compound in various solvents. Such data is invaluable for optimizing its use in chemical synthesis, purification, and the development of new formulations, thereby supporting advancements in drug discovery and materials science. It is recommended that future research efforts focus on generating and publishing this fundamental physicochemical data.

An In-depth Technical Guide on the Natural Occurrence and Sources of 2-Methoxyethyl phenyl ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence and sources of 2-Methoxyethyl phenyl ether. This document synthesizes available data, proposes a plausible biosynthetic pathway, and outlines a general experimental workflow for the investigation of this compound from natural sources.

Introduction

This compound, also known as 1-methoxy-2-phenoxyethane, is an aromatic ether with the chemical formula C₉H₁₂O₂. While this compound is commercially available and has applications in chemical synthesis, its presence in the natural world is of significant interest to researchers in fields such as phytochemistry, natural product discovery, and ethnobotany. Understanding the natural sources and biosynthesis of this compound can open avenues for its sustainable production and the discovery of novel biological activities.

Natural Occurrence

The primary reported natural source of this compound is the plant Homalomena occulta.[1] This information is documented in the PubChem database and the LOTUS natural products database, which aggregates data from a wide range of scientific literature. Homalomena occulta, a member of the Araceae family, is a medicinal plant used in traditional Chinese medicine.

Despite this report, a comprehensive literature search did not yield the primary research article that details the isolation and quantification of this compound from Homalomena occulta. Numerous studies on the chemical constituents of Homalomena species, including H. occulta, have focused on the essential oil fraction, which is rich in terpenoids such as linalool and 4-terpineol. The absence of this compound in these analyses suggests it may be a non-volatile or minor constituent of the plant's metabolome.

Aromatic ethers, in general, are known to occur in the plant kingdom, often contributing to the fragrance and flavor of essential oils. Their biosynthesis is typically linked to the phenylpropanoid pathway.

Biosynthesis

The specific biosynthetic pathway of this compound in Homalomena occulta has not been elucidated. However, a plausible pathway can be proposed based on the well-established phenylpropanoid pathway, which is the origin of a vast array of plant secondary metabolites.

The proposed pathway initiates with the amino acid L-phenylalanine. Through a series of enzymatic reactions, including deamination, hydroxylation, and methylation, the aromatic precursor phenol is formed. The side chain is likely derived from ethylene glycol or its metabolic equivalent, which is then methylated and subsequently etherified with phenol.

Below is a diagram illustrating a plausible biosynthetic pathway for this compound.

Quantitative Data

Due to the inability to locate the primary research publication, no quantitative data on the concentration of this compound in Homalomena occulta or any other natural source is currently available in the public domain.

| Plant Source | Part of Plant | Concentration | Reference |

| Homalomena occulta | Not specified | Data not available | [1] |

Experimental Protocols

As the specific protocol for the isolation and identification of this compound from Homalomena occulta is not available, a general experimental workflow for the analysis of aromatic ethers from plant material is provided below. This workflow is based on standard phytochemical techniques.

Objective: To extract, isolate, and identify this compound from a plant matrix.

Materials and Equipment:

-

Dried and powdered plant material

-

Soxhlet apparatus or ultrasonic bath

-

Rotary evaporator

-

Solvents: n-hexane, dichloromethane, ethyl acetate, methanol

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Nuclear magnetic resonance (NMR) spectrometer

-

Analytical standards of this compound

Methodology:

-

Extraction:

-

Successively extract the powdered plant material with solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate, and methanol) using a Soxhlet apparatus or ultrasonication.

-

Concentrate the extracts under reduced pressure using a rotary evaporator.

-

-

Fractionation:

-

Subject the most promising extract (likely the dichloromethane or ethyl acetate fraction for a compound of this polarity) to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Collect fractions and monitor by TLC.

-

-

Isolation:

-

Combine fractions containing the compound of interest, as indicated by TLC comparison with an authentic standard.

-

Perform further purification using preparative TLC or high-performance liquid chromatography (HPLC) if necessary.

-

-

Identification and Quantification:

-

Analyze the isolated compound using GC-MS. Compare the mass spectrum and retention time with that of an authentic standard of this compound.

-

For structural confirmation, perform NMR analysis (¹H, ¹³C, COSY, HSQC, HMBC).

-

Quantify the compound in the crude extract using a validated GC-MS method with a calibration curve prepared from the analytical standard.

-

Below is a diagram illustrating the general experimental workflow.

Conclusion

This compound has been reported as a natural product in the plant Homalomena occulta. However, the primary scientific literature detailing this discovery, including quantitative data and specific experimental protocols, is not readily accessible. The proposed biosynthetic pathway, originating from the phenylpropanoid pathway, provides a logical framework for its formation in plants. The provided general experimental workflow offers a robust starting point for researchers aiming to reinvestigate the presence of this compound in Homalomena occulta and other natural sources. Further research is warranted to confirm its natural occurrence, determine its concentration in various plant tissues, and elucidate its precise biosynthetic pathway and potential biological activities.

References

An In-depth Technical Guide to the Safety, Handling, and Hazards of 2-Methoxyethyl phenyl ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and hazard information for 2-Methoxyethyl phenyl ether (CAS No. 41532-81-4). The information is intended to enable researchers, scientists, and drug development professionals to work safely with this chemical by providing a thorough understanding of its properties and potential hazards.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that some variations in reported values exist in the literature.

| Property | Value | Source(s) |

| Molecular Formula | C9H12O2 | [] |

| Molecular Weight | 152.19 g/mol | [] |

| Appearance | Colorless liquid | |

| Boiling Point | 218.1 °C at 760 mmHg | |

| Melting Point | Not available | |

| Density | 0.995 g/cm³ | |

| Vapor Pressure | 0.189 mmHg at 25°C | |

| Flash Point | 79.1 °C | |

| Solubility | Soluble in many organic solvents such as ethanol and ether. | |

| LogP | 1.73 | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classification.

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Warning | |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | Warning |

Toxicological Information

Glycol ethers, as a group, can be absorbed through the skin and by inhalation.[4] Acute exposure to high levels of some glycol ethers can cause narcosis, pulmonary edema, and severe liver and kidney damage.[3] Chronic exposure may lead to neurological and blood effects, including fatigue, nausea, tremor, and anemia.[3] Certain glycol ethers have been shown to have reproductive and developmental toxicity in animal studies.[3]

Given the GHS classification of this compound for skin and eye irritation, direct contact should be avoided.

Experimental Protocols for Hazard Assessment

While specific experimental reports on the toxicology of this compound are not available, the assessment of its skin and eye irritation potential would typically follow standardized OECD guidelines.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test is designed to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.[5][6]

-

Principle: A single dose of the test substance is applied to a small area of the skin of an experimental animal (typically a rabbit).[5] An untreated area of the skin serves as a control.[5]

-

Methodology:

-

A small area of the animal's fur is clipped.

-

0.5 mL (if liquid) or 0.5 g (if solid, moistened to a paste) of the test substance is applied to the clipped skin and covered with a gauze patch.[5]

-

The patch is secured with semi-occlusive dressing for a 4-hour exposure period.[5]

-

After 4 hours, the patch and any residual test substance are removed.[5]

-

The skin is examined for signs of erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[7]

-

The severity of the reactions is scored. If effects persist, observations may continue for up to 14 days to assess reversibility.[5]

-

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to produce irritation or corrosion when it comes into contact with the eyes.[8]

-

Principle: A single dose of the test substance is applied into the conjunctival sac of one eye of an experimental animal (typically a rabbit).[8] The other eye remains untreated and serves as a control.[8]

-

Methodology:

-

The test substance is carefully instilled into the lower conjunctival sac of one eye.[9]

-

The eyelids are gently held together for about one second to prevent loss of the substance.[9]

-

The eye is examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after application.[8]

-

The severity of the ocular lesions is scored to determine the level of irritation or corrosion.[8]

-

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

This method is used to assess the acute oral toxicity of a substance.[10]

-

Principle: The test substance is administered orally at one of several fixed dose levels to a group of animals of a single sex (usually females).[10] The procedure aims to identify a dose that causes signs of toxicity without causing mortality.[10]

-

Methodology:

-

A sighting study is performed with single animals to determine the appropriate starting dose.[11]

-

In the main study, a group of at least 5 animals is dosed with the selected starting dose.[10]

-

The animals are observed for a period of at least 14 days for signs of toxicity and mortality.[11]

-

Body weight is recorded weekly.[10]

-

At the end of the observation period, a gross necropsy is performed on all animals.[10]

-

Safe Handling and Storage

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles and a face shield if there is a risk of splashing.

-

Skin Protection: Wear chemically resistant gloves (e.g., butyl rubber, nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.[4]

-

Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood.[12] If inhalation risk is high, use a NIOSH-approved respirator with an appropriate cartridge.

Engineering Controls

-

Work with this compound in a well-ventilated laboratory.

-

The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[12]

-

Ensure that an eyewash station and safety shower are readily accessible.[12]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][13]

-

Keep away from heat, sparks, open flames, and other ignition sources.[13]

-

Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12]

Spills and Waste Disposal

-

Spills: In case of a spill, evacuate the area.[14] Wear appropriate PPE.[13] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[13] Ventilate the area and wash the spill site after material pickup is complete.[12]

-

Waste Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations.[13] Do not allow the chemical to enter drains or waterways.

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12]

-

Skin Contact: In case of contact, immediately wash the skin with plenty of soap and water.[12] Remove contaminated clothing and wash it before reuse.[12] Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do.[12] Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Fire and Explosion Hazards

-

Flammability: this compound is a combustible liquid.

-

Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish a fire.[12]

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[14]

-

Hazardous Combustion Products: Emits toxic fumes under fire conditions, including carbon monoxide and carbon dioxide.[12]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[12]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide and carbon dioxide.[12]

Visualized Workflows and Relationships

Hazard Management Workflow

The following diagram illustrates the logical workflow for managing the hazards associated with this compound.

References

- 2. Glycol Ether Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. cdph.ca.gov [cdph.ca.gov]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

- 11. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 12. matrixscientific.com [matrixscientific.com]

- 13. jmnspecialties.com [jmnspecialties.com]

- 14. alphachem.ca [alphachem.ca]

An In-depth Technical Guide to the Thermodynamic Properties of 2-Methoxyethyl Phenyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermodynamic properties of 2-Methoxyethyl phenyl ether (CAS No. 41532-81-4). Recognizing the limited availability of direct experimental data for this compound, this document synthesizes the existing information and supplements it with data from structurally analogous glycol ethers. Furthermore, it details established experimental protocols for the determination of key thermodynamic parameters and introduces predictive methodologies, such as group contribution methods, that can be employed to estimate these properties. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who require a thorough understanding of the physicochemical behavior of this compound.

Introduction

This compound, also known as 1-methoxy-2-phenoxyethane, is a glycol ether with potential applications as a solvent and intermediate in various chemical syntheses. A thorough understanding of its thermodynamic properties is crucial for process design, reaction modeling, safety assessments, and predicting its behavior in various formulations. These properties, including vapor pressure, heat capacity, and enthalpy of formation, govern its phase behavior, energy requirements for processing, and potential for interaction with other substances.

This guide addresses the current landscape of thermodynamic data for this compound. Due to a scarcity of comprehensive experimental studies on this specific molecule, this document adopts a multi-faceted approach by:

-

Presenting the limited available experimental data for this compound.

-

Providing a comparative analysis with well-characterized, structurally similar glycol ethers.

-

Detailing the standard experimental protocols for measuring fundamental thermodynamic properties.

-

Introducing theoretical prediction methods as a viable alternative for data acquisition.

Thermodynamic Property Data

The experimental thermodynamic data for this compound is not extensively reported in the scientific literature. The following table summarizes the available data, alongside data for structurally related glycol ethers to provide context and a basis for comparison.

Table 1: Physical and Thermodynamic Properties of this compound

| Property | Value | Units | Source/Notes |

| Molecular Formula | C₉H₁₂O₂ | - | - |

| Molecular Weight | 152.19 | g/mol | - |

| CAS Number | 41532-81-4 | - | - |

| Boiling Point | 218.1 | °C | [1] |

| Density | 0.995 | g/cm³ | [1] |

| Vapor Pressure | 0.189 | mmHg at 25°C | [1] |

Note: The reliability of the data from the source marked[1] could not be independently verified.

Table 2: Thermodynamic Properties of Structurally Analogous Glycol Ethers

| Property | Ethylene Glycol Phenyl Ether | Diethylene Glycol Dimethyl Ether (Diglyme) | Diethylene Glycol Diethyl Ether |

| CAS Number | 122-99-6 | 111-96-6 | 112-36-7 |

| Boiling Point (°C) | 244-246 | 162 | 188 |

| Density (g/cm³) | 1.104 | 0.945 | 0.9021 |

| Vapor Pressure (mmHg) | <0.01 at 20°C | 2.96 at 25°C | 0.520 at 25°C |

| Liquid Heat Capacity (J/mol·K) | Not Available | Not Available | Not Available |

| Enthalpy of Vaporization (kJ/mol) | Not Available | Not Available | Not Available |

Predictive Methods for Thermodynamic Properties

In the absence of extensive experimental data, group contribution methods (GCMs) offer a powerful tool for estimating thermodynamic properties.[6][7] These methods are based on the principle that the properties of a molecule can be approximated by the sum of contributions from its constituent functional groups.[8]

For this compound (CH₃OCH₂CH₂OC₆H₅), the relevant groups for a first-order GCM like the Joback method would include:

-

-CH₃ (methyl group)

-

-CH₂- (methylene group)

-

-O- (non-ring) (ether oxygen)

-

=CH- (ring) (aromatic carbon-hydrogen)

-

=C< (ring) (aromatic carbon)

By summing the contributions of these groups, it is possible to estimate properties such as:

-

Normal boiling point

-

Enthalpy of formation

-

Ideal gas heat capacity

-

Enthalpy of vaporization

More advanced, second-order GCMs can provide improved accuracy by considering the interactions between neighboring groups.[9]

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key thermodynamic properties of liquid organic compounds like this compound.

Vapor Pressure Determination

The vapor pressure of a liquid can be measured using static or dynamic methods.

Static Method:

-

A purified sample of the liquid is placed in a thermostated vessel connected to a pressure measuring device.

-

The vessel is evacuated to remove any foreign gases.

-

The sample is allowed to reach thermal and phase equilibrium at a set temperature.

-

The pressure of the vapor in equilibrium with the liquid is recorded.

-

This process is repeated at various temperatures to obtain the vapor pressure curve.[2][3][10]

Ebulliometry (Dynamic Method):

-

An ebulliometer is used to measure the boiling point of the liquid at a controlled pressure.

-

The pressure within the apparatus is set using a vacuum pump and a manostat.

-

The liquid is heated until it boils, and the equilibrium temperature is precisely measured.

-

The procedure is repeated at different pressures to establish the relationship between vapor pressure and temperature.

Heat Capacity Measurement by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used technique for determining the heat capacity of liquids and solids.[9][11][12]

Methodology:

-

Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion (e.g., indium).

-

Baseline Measurement: An empty sample pan and an empty reference pan are heated through the desired temperature range at a constant rate (e.g., 10-20 K/min) to obtain a baseline heat flow signal.[12]

-

Standard Measurement: A standard material with a known heat capacity (e.g., sapphire) is placed in the sample pan, and the measurement is repeated under the same conditions as the baseline.

-

Sample Measurement: The standard is replaced with the sample of this compound, and the measurement is repeated.

-

Calculation: The heat capacity of the sample is calculated by comparing the heat flow signals of the sample, the standard, and the baseline at a given temperature.[13]

Enthalpy of Combustion by Bomb Calorimetry

The standard enthalpy of combustion can be determined using a bomb calorimeter.[14][15] From this, the standard enthalpy of formation can be calculated.

Methodology:

-

Sample Preparation: A known mass of this compound is placed in a crucible inside a high-pressure vessel known as a "bomb." A fuse wire is positioned to ignite the sample.

-

Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to around 30 atm).

-

Calorimeter Assembly: The bomb is placed in a well-insulated container (calorimeter) filled with a precisely known mass of water. The initial temperature of the water is recorded.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water in the calorimeter is monitored until it reaches a maximum and then begins to cool. The temperature change due to the combustion is determined after correcting for heat exchange with the surroundings.

-

Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system (which is determined separately using a standard substance with a known heat of combustion, such as benzoic acid).

Mandatory Visualization

Since no specific signaling pathways involving this compound are documented, the following diagram illustrates a logical workflow for the thermodynamic characterization of such a compound, highlighting the interplay between experimental and predictive methods.

Workflow for Thermodynamic Property Characterization.

Conclusion

While a complete set of experimentally determined thermodynamic properties for this compound is not currently available in the public domain, this guide provides a framework for its characterization. The limited existing data, when combined with comparative information from analogous glycol ethers and the application of robust predictive methods, allows for a reasonable estimation of its physicochemical behavior. For applications requiring high-precision data, the detailed experimental protocols provided herein offer a clear path for laboratory determination of these crucial parameters. This integrated approach of leveraging sparse data, comparative analysis, predictive modeling, and targeted experimentation is essential for advancing research and development involving novel chemical entities.

References

- 1. Diethylene glycol hexyl ether (CAS 112-59-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 3. Diglyme | C6H14O3 | CID 8150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diethylene glycol diethyl ether - Wikipedia [en.wikipedia.org]

- 5. Ethylene glycol phenyl ether [ghtech.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Group-contribution method - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. medium.com [medium.com]

- 11. medium.com [medium.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. DOT Language | Graphviz [graphviz.org]

- 14. 56641-05-5 CAS MSDS (POLY(ETHYLENE GLYCOL) PHENYL ETHER ACRYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. Ethylene Glycol / Water Mixture Properties - CORECHEM Inc. [corecheminc.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methoxyethyl Phenyl Ether via Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyethyl phenyl ether is an aromatic ether with applications in organic synthesis and as a potential building block in the development of pharmaceuticals and other specialty chemicals. The Williamson ether synthesis provides a reliable and straightforward method for its preparation. This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an electrophilic 2-methoxyethyl halide. Careful selection of reagents and reaction conditions is crucial to ensure a high yield and purity of the desired product. These notes provide a detailed protocol for the synthesis, purification, and characterization of this compound.

Principle of the Reaction

The synthesis of this compound via the Williamson ether synthesis involves two key steps:

-

Deprotonation of Phenol: Phenol is treated with a suitable base to form the sodium or potassium phenoxide salt. This deprotonation enhances the nucleophilicity of the oxygen atom.

-

Nucleophilic Substitution: The resulting phenoxide ion acts as a nucleophile and attacks the primary carbon of a 2-methoxyethyl halide (e.g., 2-chloroethyl methyl ether or 2-bromoethyl methyl ether), displacing the halide leaving group to form the ether linkage.

The overall reaction is illustrated below:

Experimental Data Summary

The following table summarizes the key quantitative parameters for a typical laboratory-scale synthesis of this compound.

| Parameter | Value | Notes |

| Starting Materials | Phenol, 2-Chloroethyl methyl ether | |

| Base | Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) | NaOH is a strong base; K₂CO₃ is a milder base. |

| Solvent | Acetone, Dimethylformamide (DMF), or Acetonitrile | Polar aprotic solvents are preferred to favor the S |

| Molar Ratio (Phenol:Base:Halide) | 1 : 1.1 : 1.05 | A slight excess of base ensures complete deprotonation. |

| Reaction Temperature | 50-80 °C | Temperature can be adjusted to control the reaction rate. |

| Reaction Time | 4-8 hours | Monitored by Thin Layer Chromatography (TLC). |

| Typical Yield | 75-90% | Yield can vary based on specific conditions and purification methods. |

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from phenol and 2-chloroethyl methyl ether using sodium hydroxide as the base and acetone as the solvent.

Materials and Reagents:

-

Phenol (C₆H₅OH)

-

2-Chloroethyl methyl ether (CH₃OCH₂CH₂Cl)

-

Sodium hydroxide (NaOH)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Deprotonation of Phenol:

-

In a dry round-bottom flask equipped with a magnetic stir bar, dissolve phenol (1.0 eq) in anhydrous acetone.

-

To this solution, add finely crushed sodium hydroxide (1.1 eq) portion-wise while stirring.

-

Stir the resulting suspension at room temperature for 30 minutes to ensure the complete formation of sodium phenoxide.

-

-

Etherification:

-

To the suspension of sodium phenoxide, add 2-chloroethyl methyl ether (1.05 eq) dropwise using a dropping funnel.

-

Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 56 °C for acetone) using a heating mantle or oil bath.

-

Maintain the reflux for 4-8 hours. Monitor the progress of the reaction by TLC (e.g., using a hexane:ethyl acetate mobile phase). The reaction is complete when the phenol spot is no longer visible.

-

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the acetone using a rotary evaporator.

-

To the residue, add deionized water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

For higher purity, the crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Characterization:

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

-

¹H NMR (400 MHz, CDCl₃): δ 7.32-7.27 (m, 2H, Ar-H), 6.98-6.92 (m, 3H, Ar-H), 4.15 (t, J = 4.8 Hz, 2H, Ph-O-CH ₂), 3.77 (t, J = 4.8 Hz, 2H, CH ₂-O-CH₃), 3.46 (s, 3H, O-CH ₃).

-

¹³C NMR (100 MHz, CDCl₃): δ 158.8, 129.5, 120.9, 114.6, 70.9, 67.4, 59.1.

Visualizations

The following diagrams illustrate the reaction mechanism and the experimental workflow for the synthesis of this compound.

Application Notes and Protocols for 2-Methoxyethyl Phenyl Ether as a High-Boiling Point Solvent in Organic Reactions

Introduction

2-Methoxyethyl phenyl ether, a colorless liquid with a high boiling point of 207°C, presents itself as a potentially valuable solvent for organic reactions requiring elevated temperatures. Its chemical structure, featuring both ether and aromatic functionalities, suggests it may offer unique solubility and reactivity profiles. Ethers are known to be relatively inert and can solvate cations, which is beneficial for a variety of organometallic reactions. The high boiling point of this compound allows for a wide operational temperature range, enabling reactions that are sluggish at lower temperatures to proceed at a reasonable rate.

Physicochemical Properties

A solid understanding of the physicochemical properties of a solvent is essential for its effective application in organic synthesis. These properties influence reaction kinetics, solubility of reagents, and post-reaction work-up procedures.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₂ | [1] |

| Molecular Weight | 152.19 g/mol | [] |

| Boiling Point | 207°C | |

| Appearance | Colorless liquid | |

| Solubility | Soluble in many organic solvents |

Potential Applications in Organic Synthesis

Given its high boiling point and ethereal nature, this compound could theoretically be employed in a variety of high-temperature organic reactions. Below are discussions of its potential application in Suzuki-Miyaura cross-coupling and Grignard reactions, two cornerstones of modern organic synthesis.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a powerful method for the formation of carbon-carbon bonds, widely used in the synthesis of pharmaceuticals and functional materials.[3] These reactions are typically catalyzed by palladium complexes and often require elevated temperatures to proceed efficiently, especially with less reactive aryl chlorides.[4] High-boiling point solvents are therefore advantageous.

While specific data for this compound is unavailable, other high-boiling point ethers like dioxane and 2-methyltetrahydrofuran (2-MeTHF) are commonly used.[5] The choice of solvent can significantly impact the reaction outcome by influencing catalyst stability and the solubility of reagents.[6]

Hypothetical Experimental Protocol for a Suzuki-Miyaura Coupling:

This protocol is a generalized procedure and would require optimization for specific substrates.

Reaction Scheme:

Figure 1. General scheme of a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Aryl halide (1.0 mmol)

-

Arylboronic acid or ester (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

This compound (anhydrous, 5 mL)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium catalyst, and base.

-

Add anhydrous this compound via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 120-180 °C) with vigorous stirring.

-

Monitor the reaction progress by an appropriate technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Expected Advantages:

-

The high boiling point allows for reactions with unreactive substrates.

-

The ethereal nature of the solvent can help stabilize the palladium catalyst.

Potential Challenges:

-

Removal of the high-boiling point solvent after the reaction can be challenging and may require vacuum distillation.

-

The thermal stability of the reactants, products, and catalyst at high temperatures must be considered.

Grignard Reactions